(4-Methoxyphenyl)(4-methylthiazole-2-yl) ketone
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Overview
Description
(4-Methoxyphenyl)(4-methylthiazole-2-yl) ketone is an organic compound that features a thiazole ring and a methoxyphenyl group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(4-methylthiazole-2-yl) ketone typically involves the condensation of 4-methoxybenzaldehyde with 4-methylthiazole-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic systems and continuous flow reactors to enhance yield and reduce production costs. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(4-methylthiazole-2-yl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
(4-Methoxyphenyl)(4-methylthiazole-2-yl) ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(4-methylthiazole-2-yl) ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of electron-donating groups like the methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-methylthiazole-2-yl) methanol: Similar structure but with an alcohol group instead of a ketone.
(4-Methoxyphenyl)(4-methylthiazole-2-yl) sulfone: Contains a sulfone group, resulting from the oxidation of the thiazole sulfur.
Uniqueness
(4-Methoxyphenyl)(4-methylthiazole-2-yl) ketone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methyl-1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-7-16-12(13-8)11(14)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGPMRUYKWPTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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